3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
The compound “3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione” is a type of thiazolidinone . Thiazolidinone is a biologically important five-membered heterocyclic ring having almost all types of biological activities . This compound is offered by Benchchem for CAS No. 2309599-11-7.
Chemical Reactions Analysis
Thiazolidinones, such as the compound , are known to exhibit various types of biological activities . They can undergo various chemical reactions, but specific reactions involving “3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione” are not detailed in the retrieved sources.Scientific Research Applications
Antimicrobial Activity
3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione and its derivatives have been extensively researched for their antimicrobial properties. Studies show that these compounds exhibit significant activity against gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. Additionally, some derivatives demonstrate excellent antifungal activity against fungi like Aspergillus niger and A. flavus (Prakash et al., 2011). Derivatives of thiazolidine-2,4-dione, when combined with other molecular structures, have also shown promise in antibacterial and antifungal applications (Jat et al., 2006).
Anticancer Properties
Some derivatives of 3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione have been explored for their potential anticancer activity. For instance, certain N-substituted indole derivatives have shown efficacy in inhibiting topoisomerase-I enzyme, which is crucial in cancer therapy, specifically in treating breast cancer cell lines (Kumar & Sharma, 2022).
Bioactive Multitargeting Agents
Due to its ability to bind to a variety of protein targets, thiazolidine-2,4-dione, a core component of this compound, is a key focus in medicinal chemistry for developing bioactive multitargeting agents. This property is critical in creating compounds that can address multiple pathological processes simultaneously (Marc et al., 2021).
Antidiabetic Potential
Thiazolidine-2,4-dione derivatives, including those related to 3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione, have been synthesized and evaluated for their antidiabetic properties. They are known to reduce blood glucose levels, making them potential candidates for treating type 2 diabetes (Kadium et al., 2022).
Anti-Inflammatory Applications
Some derivatives have shown significant anti-inflammatory properties. For example, certain synthesized compounds based on thiazolidine-2,4-dione moiety have been evaluated for their ability to inhibit nitric oxide production and inducible nitric oxide synthase activity, which are key factors in inflammatory diseases (Ma et al., 2011).
Future Directions
The compound “3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione” could potentially be used in the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination, and it could be a basic building block for making a protein degrader library .
properties
IUPAC Name |
3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12(23-14-5-3-2-4-6-14)16(21)18-9-7-13(8-10-18)19-15(20)11-24-17(19)22/h2-6,12-13H,7-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDYDTHGZBTLSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2C(=O)CSC2=O)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione |
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